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Compound of Interest

Compound Name: 6-Chlorooxindole

Cat. No.: B1630528 Get Quote

Introduction

6-Chlorooxindole (CAS No: 56341-37-8), a substituted oxindole, is a key intermediate in the

synthesis of various pharmaceutical compounds, most notably the antipsychotic drug

Ziprasidone.[1] Its chemical structure, comprising a bicyclic aromatic core with chloro, amine,

and ketone functionalities, gives rise to a distinct spectroscopic profile. This guide provides an

in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 6-chlorooxindole, along with detailed experimental

protocols for acquiring such data. This document is intended for researchers, scientists, and

professionals in drug development who are working with or synthesizing this compound.

While precise, experimentally verified spectral data for 6-chlorooxindole is typically provided

by commercial suppliers upon purchase, this guide outlines the expected spectral

characteristics based on the analysis of its functional groups and published data for analogous

compounds.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for 6-
chlorooxindole. These values are predicted based on the compound's structure and typical

ranges for the functional groups present.

Table 1: Expected ¹H NMR Data for 6-Chlorooxindole (in DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet 1H N-H

~7.2-7.3 Doublet 1H Ar-H

~6.8-6.9 Doublet of doublets 1H Ar-H

~6.8 Doublet 1H Ar-H

~3.5 Singlet 2H -CH₂-

Table 2: Expected ¹³C NMR Data for 6-Chlorooxindole (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~175 C=O (Amide)

~143 Ar-C (quaternary)

~130 Ar-C (quaternary)

~128 Ar-C-Cl

~125 Ar-C-H

~122 Ar-C-H

~109 Ar-C-H

~35 -CH₂-

Table 3: Expected IR Absorption Data for 6-Chlorooxindole
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Wavenumber (cm⁻¹) Intensity Functional Group

~3200 Strong, Broad N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~1710 Strong C=O (Amide) Stretch

~1620 Medium C=C Aromatic Stretch

~1470 Medium C=C Aromatic Stretch

~800-700 Strong C-Cl Stretch

Table 4: Expected Mass Spectrometry Data for 6-Chlorooxindole

m/z Interpretation

167/169
[M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl

isotopes)

139/141 [M-CO]⁺

111 [M-CO-Cl]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of 6-
chlorooxindole.

Materials and Equipment:

6-Chlorooxindole sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes
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NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of the 6-chlorooxindole
sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in

a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Shimming: Perform automatic or manual shimming to optimize the magnetic field

homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay

of 1-2 seconds, and 16-32 scans.

Process the resulting Free Induction Decay (FID) with a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling

constants.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation

delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g.,

1024 or more).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1630528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-chlorooxindole.

Materials and Equipment:

6-Chlorooxindole sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation: Place a small amount (1-2 mg) of the 6-chlorooxindole sample and

approximately 100-200 mg of dry KBr powder into an agate mortar.

Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply

pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-chlorooxindole.

Materials and Equipment:

6-Chlorooxindole sample

Suitable solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI,

or Electron Impact - EI)

Procedure (ESI-MS):

Sample Preparation: Prepare a dilute solution of the 6-chlorooxindole sample

(approximately 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final

concentration of 1-10 µg/mL.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

Acquire the mass spectrum in positive or negative ion mode. For 6-chlorooxindole,

positive mode is generally suitable to observe the protonated molecule [M+H]⁺.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve a stable signal and optimal ionization.
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Data Analysis: Identify the molecular ion peak and any significant fragment ions. The isotopic

pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observable for the

molecular ion and any chlorine-containing fragments.

Mandatory Visualization
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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